molecular formula C38H75O5P B11546521 5,5-Dimethyl-2-oxotetrahydrofuran-3-yl dihexadecyl phosphite

5,5-Dimethyl-2-oxotetrahydrofuran-3-yl dihexadecyl phosphite

Cat. No.: B11546521
M. Wt: 643.0 g/mol
InChI Key: UPGZNJBXKIJBRL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-oxotetrahydrofuran-3-yl dihexadecyl phosphite is a chemical compound that belongs to the class of phosphite esters. These compounds are known for their applications in various fields, including polymer stabilization and as intermediates in organic synthesis. The unique structure of this compound, featuring a tetrahydrofuran ring and a phosphite group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-oxotetrahydrofuran-3-yl dihexadecyl phosphite typically involves the reaction of 5,5-dimethyl-2-oxotetrahydrofuran-3-yl chloride with dihexadecyl phosphite. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester. Common solvents used in this reaction include dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-oxotetrahydrofuran-3-yl dihexadecyl phosphite undergoes various chemical reactions, including:

    Oxidation: The phosphite group can be oxidized to a phosphate group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the phosphite ester can hydrolyze to form the corresponding phosphoric acid derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Water or aqueous acids.

Major Products Formed

    Oxidation: Formation of the corresponding phosphate ester.

    Substitution: Formation of substituted phosphite esters.

    Hydrolysis: Formation of phosphoric acid derivatives.

Scientific Research Applications

5,5-Dimethyl-2-oxotetrahydrofuran-3-yl dihexadecyl phosphite has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a stabilizer in biological samples.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized as a stabilizer in polymer production to enhance the durability and longevity of materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-oxotetrahydrofuran-3-yl dihexadecyl phosphite involves its ability to act as an antioxidant. The phosphite group can react with free radicals, thereby preventing oxidative degradation of polymers and other materials. This reaction is facilitated by the formation of stable phosphoranyl radicals, which can further react to form non-radical products, thus terminating the radical chain reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxotetrahydrofuran-3-yl methacrylate
  • 4-Hydroxy-2,5-dimethylfuran-3(2H)-one
  • 4,5-Dihydro-2-methylfuran-3(2H)-one

Uniqueness

5,5-Dimethyl-2-oxotetrahydrofuran-3-yl dihexadecyl phosphite is unique due to its specific combination of a tetrahydrofuran ring and a phosphite group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly useful in applications requiring robust antioxidant activity.

Properties

Molecular Formula

C38H75O5P

Molecular Weight

643.0 g/mol

IUPAC Name

(5,5-dimethyl-2-oxooxolan-3-yl) dihexadecyl phosphite

InChI

InChI=1S/C38H75O5P/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40-44(43-36-35-38(3,4)42-37(36)39)41-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h36H,5-35H2,1-4H3

InChI Key

UPGZNJBXKIJBRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCC)OC1CC(OC1=O)(C)C

Origin of Product

United States

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